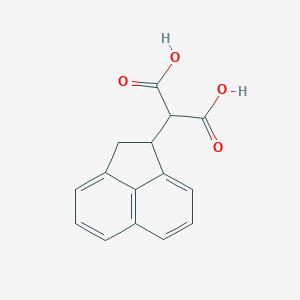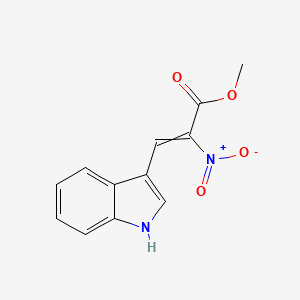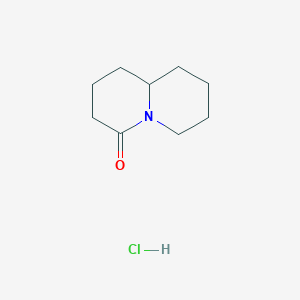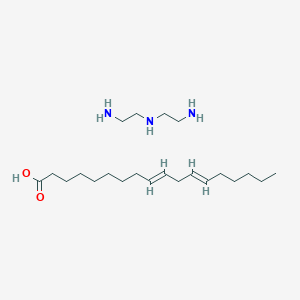![molecular formula C16H9BrN4 B14662017 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-94-8](/img/structure/B14662017.png)
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of fused triazines. This compound is characterized by a triazine ring fused with a quinoline ring and a bromophenyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The triazine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazinoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Materials Science: It is used in the development of organic optoelectronic materials, such as n-type semiconductors and dye-sensitized solar cells.
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazino[5,6-b]indoles: These compounds share a similar triazine ring structure but are fused with an indole ring instead of a quinoline ring.
1,2,3-Triazino[4,5-b]quinoline: This compound has a similar quinoline ring but differs in the position of the triazine ring fusion.
Uniqueness
3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline is unique due to its specific fusion of the triazine and quinoline rings, along with the presence of the bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
51093-94-8 |
|---|---|
Fórmula molecular |
C16H9BrN4 |
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C16H9BrN4/c17-11-7-5-10(6-8-11)16-19-14-9-18-13-4-2-1-3-12(13)15(14)20-21-16/h1-9H |
Clave InChI |
BOPPECABWOLDPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


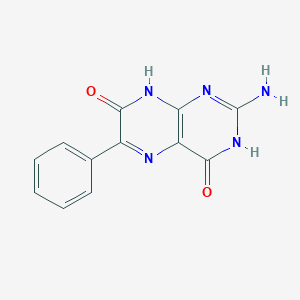
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)


![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

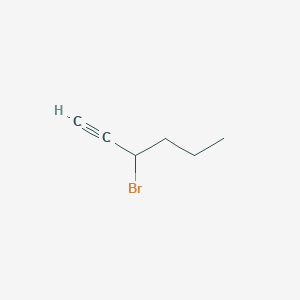
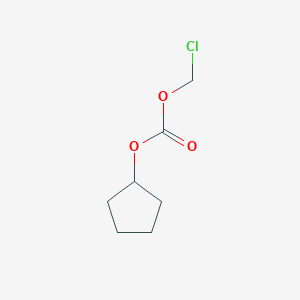
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
